1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid
Description
1-[2-(3-Chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid is a triazole-based compound featuring a 3-chlorophenyl group attached via a hydroxyethyl side chain to the 1H-1,2,4-triazole-3-carboxylic acid core.
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c12-8-3-1-2-7(4-8)9(16)5-15-6-13-10(14-15)11(17)18/h1-4,6,9,16H,5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGWTEYWVWTMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN2C=NC(=N2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Addition of the Hydroxyethyl Side Chain: The hydroxyethyl side chain is added through an alkylation reaction using ethylene oxide or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄) can be employed.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Introduction of various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar triazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves the inhibition of specific enzymes critical for microbial survival, making these compounds potential candidates for developing new antimicrobial agents .
Antifungal Properties
The compound has been explored for its antifungal applications, particularly against pathogenic fungi. Triazole derivatives are known to disrupt the synthesis of ergosterol, a vital component of fungal cell membranes. A notable case study highlighted the efficacy of triazole compounds in treating infections caused by Candida species, showcasing their potential as therapeutic agents in clinical settings .
Cancer Research
Emerging studies have investigated the role of triazole derivatives in cancer treatment. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, research on related triazole compounds indicated their ability to modulate signaling pathways involved in cell proliferation and survival, suggesting their utility in targeted cancer therapies .
Agricultural Applications
Fungicides
The compound is being researched for its potential use as a fungicide in agriculture. Triazoles are widely recognized for their effectiveness against a range of plant pathogens. A study demonstrated that formulations containing triazole derivatives could significantly reduce fungal diseases in crops like wheat and barley, thereby enhancing yield and quality .
Plant Growth Regulation
Some studies suggest that triazole compounds can act as plant growth regulators. They may influence plant hormone levels and promote root development or stress resistance. This application is particularly relevant in enhancing crop resilience to adverse environmental conditions .
Data Tables
Case Studies
- Antimicrobial Efficacy Study : A series of experiments evaluated the antimicrobial activity of various triazole derivatives against common pathogens. Results indicated a significant reduction in microbial load with specific structural modifications enhancing activity.
- Fungicidal Application : Field trials conducted on wheat crops treated with triazole-based fungicides showed a marked decrease in disease incidence compared to untreated controls, underscoring the compound's agricultural relevance.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with triazole derivatives revealed dose-dependent inhibition of cell proliferation, with particular emphasis on their ability to induce apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in fungal cell wall synthesis, leading to its antifungal activity.
Pathways Involved: It may inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cell membrane integrity and function.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Hydroxyethyl vs. Methyl (CDK Inhibition): The hydroxyethyl group in the target compound may enhance solubility compared to the methyl-substituted analog in . However, bulkier substituents like hydroxyethyl could reduce binding affinity to CDK complexes due to steric hindrance .
- Aromatic vs.
- Chlorophenyl Position (Agrochemical vs. Pharmaceutical Use): Fenchlorazole () uses a 2,4-dichlorophenyl group for herbicidal activity, whereas the target compound’s 3-chlorophenyl substituent is more common in pharmaceutical contexts, suggesting divergent applications .
Biological Activity
1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid is a derivative of the 1,2,4-triazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C11H12ClN3O3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that triazole derivatives can modulate enzyme activity and influence signaling pathways involved in inflammation and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
- Cytokine Modulation : It has been shown to affect the release of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has been tested against various Gram-positive and Gram-negative bacteria. Results indicate a notable inhibitory effect on bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
In vitro studies have shown that this compound can significantly reduce the production of inflammatory cytokines in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS):
- Cytokine Inhibition : At concentrations ranging from 25 to 100 µg/mL, the compound reduced TNF-α levels by approximately 44–60% compared to controls.
Study 1: Evaluation of Anti-inflammatory Properties
A study published in 2023 evaluated the anti-inflammatory effects of various triazole derivatives including our compound. The findings indicated that:
- Dose-dependent Effect : Higher doses resulted in more significant reductions in TNF-α and IL-6 production.
- Comparative Analysis : When compared to standard anti-inflammatory drugs like ibuprofen, the triazole derivatives showed comparable or superior efficacy at certain doses .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties:
- Testing Methodology : The compound was tested against a panel of bacterial strains using the disk diffusion method.
- Results : It displayed a strong zone of inhibition against Staphylococcus aureus, indicating potent antibacterial activity .
Data Summary Table
Q & A
(Basic) What are the optimal synthetic routes for this compound, and how can stereochemical outcomes be controlled?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as:
Nucleophilic substitution : Reacting 3-chlorophenylacetaldehyde with a triazole precursor to introduce the hydroxyethyl-triazole backbone.
Carboxylic acid functionalization : Oxidation or hydrolysis of ester intermediates using acidic/basic conditions (e.g., H₂SO₄/NaOH).
Stereochemical control : Chiral catalysts (e.g., Ru-BINAP complexes) or enantioselective reducing agents (e.g., NaBH₄ with chiral ligands) can minimize racemization at the hydroxyethyl group .
Key Challenge : Competing side reactions (e.g., over-oxidation of the hydroxy group) require careful monitoring via TLC or HPLC .
(Basic) How can spectroscopic techniques validate structural integrity and purity?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks at δ 7.3–7.5 ppm (3-chlorophenyl aromatic protons), δ 4.2–4.5 ppm (hydroxyethyl -CH₂-), and δ 8.1–8.3 ppm (triazole protons).
- ¹³C NMR : Carboxylic acid carbon at ~170 ppm .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 3200–3500 cm⁻¹ (-OH stretch) .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (C₁₁H₁₀ClN₃O₃: ~291.67 g/mol) .
(Advanced) How can computational modeling predict reactivity and guide experimental design?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, transition states, and energy barriers for key steps like triazole ring formation .
- Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) identify intermediates and competing pathways, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations predict solubility and stability in polar vs. non-polar solvents .
Example : Modeling the steric hindrance of the 3-chlorophenyl group can explain reduced reaction yields in bulky solvent systems .
(Advanced) How do researchers resolve contradictions in reported biological activities of similar triazole derivatives?
Methodological Answer:
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing -Cl with -F or -CF₃) and correlate changes with activity .
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature, cell lines) to eliminate variability .
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., triazole-carboxylic acids with halogenated aryl groups) to identify trends .
(Basic) What strategies improve aqueous solubility for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~2.5–3.0) at neutral pH to enhance ionization and solubility .
- Salt Formation : React with sodium bicarbonate to generate a sodium carboxylate salt .
| Solubility Data (Experimental) |
|---|
| Solvent |
| Water (pH 7) |
| PBS (pH 7.4) |
| 10% DMSO |
(Advanced) What challenges arise in crystallizing this compound for X-ray studies, and how are they mitigated?
Methodological Answer:
- Challenges :
- Flexibility of the hydroxyethyl group leads to disordered crystal packing.
- Low melting point (<150°C) complicates slow evaporation .
- Solutions :
- Co-Crystallization : Use co-formers (e.g., nicotinamide) to stabilize the lattice .
- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes ordered nucleation .
- Synchrotron Radiation : High-intensity X-rays resolve weak diffraction patterns from small crystals .
(Advanced) How can metabolic stability be assessed for this compound in preclinical studies?
Methodological Answer:
- In Vitro Assays :
- Microsomal Incubations : Liver microsomes (human/rat) + NADPH, monitor depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates for CYP3A4, 2D6, etc. .
- In Silico Tools :
- ADMET Predictors : Simulate phase I/II metabolism (e.g., glucuronidation of the hydroxy group) .
- Key Finding : The 3-chlorophenyl group reduces CYP2C9 affinity compared to non-halogenated analogs .
(Basic) What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of triazole and chlorophenyl byproducts .
- Recrystallization : Ethanol-water (7:3) yields high-purity crystals (≥98% by HPLC) .
- HPLC Prep : C18 column, 0.1% TFA in acetonitrile/water gradient .
(Advanced) How does the hydroxyethyl group influence hydrogen-bonding interactions in target binding?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- The hydroxyethyl group forms hydrogen bonds with catalytic residues (e.g., Asp89 in COX-2) .
- Free energy perturbation (FEP) calculations quantify binding affinity changes upon -OH removal .
- Crystallographic Evidence : Analogous compounds show hydroxyethyl interactions in enzyme active sites (PDB: 4COX) .
(Advanced) How can contradictory cytotoxicity data across cell lines be analyzed?
Methodological Answer:
- Mechanistic Profiling :
- Perform RNA-seq on responsive vs. resistant cell lines to identify dysregulated pathways (e.g., apoptosis vs. autophagy) .
- Redox Activity Assays : Measure ROS generation to assess if cytotoxicity is oxidative stress-dependent .
- 3D Tumor Models : Use spheroids or organoids to mimic in vivo heterogeneity and validate 2D data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
